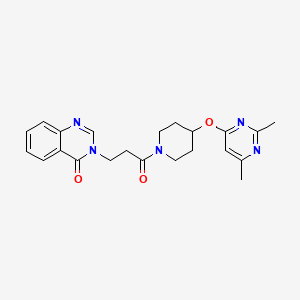

3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

The compound 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused benzene-pyrimidine core. Its structure includes a 3-oxopropyl chain linked to a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yl ether group. The quinazolinone scaffold is historically associated with kinase inhibition (e.g., EGFR inhibitors), suggesting possible therapeutic applications for this compound .

Properties

IUPAC Name |

3-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-13-20(25-16(2)24-15)30-17-7-10-26(11-8-17)21(28)9-12-27-14-23-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYIJXLUNSLFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves several key steps:

Formation of quinazolinone core: : The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable carbonyl sources.

Functionalization of quinazolinone: : Introduction of the piperidine and pyrimidine moieties is done through nucleophilic substitution reactions. The 4-(2,6-dimethylpyrimidin-4-yl)oxy group is added to the piperidin-1-yl moiety using appropriate protecting and deprotecting strategies to achieve the desired substitution pattern.

Final assembly: : The intermediate is further reacted with 3-bromo-3-oxopropyl bromide under basic conditions to obtain the final compound.

Industrial Production Methods

For industrial-scale production, the process might include:

Optimization of reaction conditions: : Ensuring high yield and purity while minimizing side reactions.

Use of flow reactors: : Continuous flow synthesis can enhance scalability and safety, particularly for complex multi-step processes.

Purification: : Advanced purification techniques such as chromatography and crystallization to ensure product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is involved in various chemical reactions, including:

Oxidation: : The quinazolinone core can be subjected to oxidation reactions using agents like potassium permanganate to yield quinazoline-4-oxides.

Reduction: : Reduction of the carbonyl group using hydride donors such as sodium borohydride.

Substitution: : Nucleophilic substitution reactions on the piperidine and pyrimidine moieties to introduce various functional groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or basic media.

Reduction: : Sodium borohydride in methanol or ethanol.

Substitution: : Nucleophiles such as amines or thiols under anhydrous conditions.

Major Products

Oxidized quinazolinones: : By-products of oxidation.

Reduced alcohols: : Products of carbonyl reduction.

Substituted derivatives: : Various functionalized products depending on the nucleophile used.

Scientific Research Applications

3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has broad applications in scientific research:

Medicinal Chemistry: : Investigation of its potential as an anticancer, antiviral, or antimicrobial agent due to its quinazolinone core.

Biological Research: : Studying its interactions with various biological targets, such as enzymes or receptors.

Pharmaceutical Development: : Exploring its use as a lead compound in drug discovery and development.

Industrial Applications: : Potential use as an intermediate in the synthesis of other complex molecules in chemical industries.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects involves:

Binding to enzymatic sites: : Inhibiting the activity of enzymes involved in cell growth and proliferation.

Receptor interaction: : Modulating receptor activity to induce desired biological responses.

Pathway interference: : Affecting cellular signaling pathways that control various cellular processes.

Comparison with Similar Compounds

Core Heterocycle Variations

Target Compound: Quinazolin-4(3H)-one core. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (–5): These analogs feature a pyridine-pyrimidine fused core instead of benzene-pyrimidine. This difference alters electronic properties and binding motifs. Pyridopyrimidinones may target distinct enzymes or exhibit improved metabolic stability due to reduced aromatic hydrophobicity .

Quinazolinone Analogs (): The compound 3-{3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl}quinazolin-4(3H)-one shares the quinazolinone core but substitutes the piperidine with a hydroxyl group instead of a dimethylpyrimidinyloxy group. The (2R,3S) stereochemistry here may influence conformational stability and target specificity .

Substituent Analysis

| Compound Class | Key Substituents | Molecular Weight (g/mol) | Functional Impact |

|---|---|---|---|

| Target Quinazolinone | 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine | ~453.5 (estimated) | Enhanced lipophilicity and potential for π-π stacking; may improve membrane permeability. |

| Pyridopyrimidinones (Ev 1) | 4-(3,4-Dichlorobenzyl)piperidine | ~552.1 | Electron-withdrawing Cl groups may increase potency but reduce metabolic stability. |

| Pyridopyrimidinones (Ev 2) | 4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine | ~506.6 | Methylenedioxy group may enhance CNS penetration due to increased lipophilicity. |

| Pyridopyrimidinones (Ev 3) | 4-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidine | ~493.5 | Oxadiazole ring improves metabolic stability and may engage in dipole interactions. |

| Quinazolinone (Ev 6) | (2R,3S)-3-hydroxypiperidin-2-yl | ~301.3 | Hydroxyl group increases hydrophilicity, potentially reducing cell permeability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.